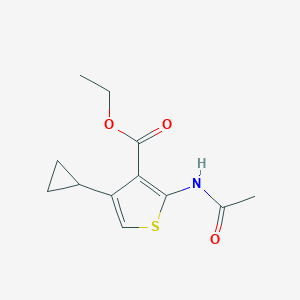
Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Acetylation and Esterification: The acetylamino group is introduced through acetylation reactions, typically using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as an anti-inflammatory or analgesic agent due to the presence of the acetylamino group.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group may interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound is similar in structure but contains a phenoxy group instead of a thiophene ring.
Clofibric Acid: A fibrate derivative used as a lipid-lowering agent, similar in its ester and acetylamino functionalities.
Uniqueness
Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate is unique due to the presence of the cyclopropyl group and the thiophene ring, which confer distinct electronic and steric properties. These features may enhance its interactions with biological targets and its stability under various conditions.
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
ethyl 2-acetamido-4-cyclopropylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H15NO3S/c1-3-16-12(15)10-9(8-4-5-8)6-17-11(10)13-7(2)14/h6,8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
WPFXUWHHLFCUCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[{2-Chloro-5-nitrophenyl}(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B326405.png)
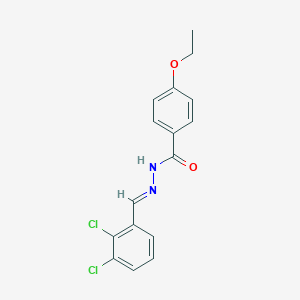
![4-[Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-2-methoxyphenyl acetate](/img/structure/B326409.png)
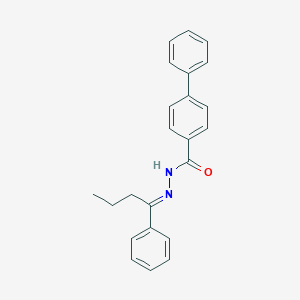
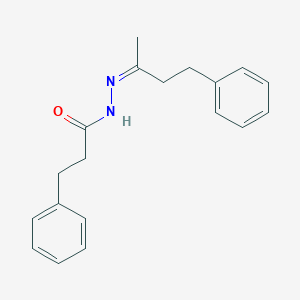
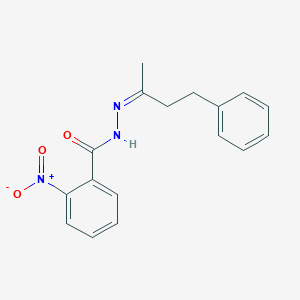
![N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide](/img/structure/B326418.png)
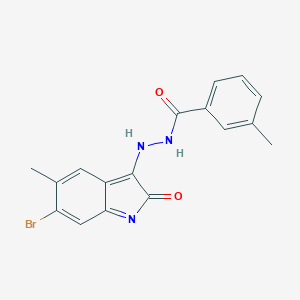
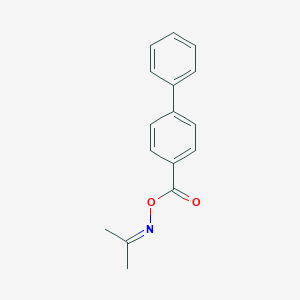
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-{3-nitrobenzoyl}oxime](/img/structure/B326425.png)
![4-[(2-oxoindol-3-yl)amino]benzamide](/img/structure/B326426.png)
![N-(2,4-dimethylphenyl)-4-[2-(2-furylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B326429.png)
![2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]isoindole-1,3-dione](/img/structure/B326431.png)

